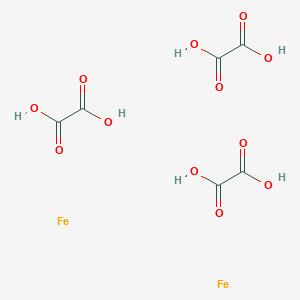

iron;oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxalic acid (HO−C(=O)−C(=O)−OH) is the simplest dicarboxylic acid. It forms white crystalline solids and dissolves in water to create a colorless solution. The name “oxalic” originates from its isolation from flowering plants of the genus OxalisThis organic acid occurs naturally in various foods .

Métodos De Preparación

Synthetic Routes::

Oxidation of Glycolic Acid: Oxalic acid can be synthesized by oxidizing glycolic acid (hydroxyacetic acid) using strong oxidizing agents such as nitric acid or potassium permanganate.

Ethylene Glycol Route: Ethylene glycol reacts with nitric acid to produce oxalic acid.

Carbon Monoxide Route: Carbon monoxide reacts with sodium hydroxide to form sodium oxalate, which can then be acidified to yield oxalic acid.

Industrial Production:: The industrial production of oxalic acid involves the oxidation of carbohydrates (such as sugar or starch) using nitric acid or air. The process typically occurs in large-scale chemical plants.

Análisis De Reacciones Químicas

Reactions::

Reduction: Oxalic acid can be reduced to produce various products, including ethylene glycol and glycolic acid.

Decarboxylation: Upon heating, oxalic acid undergoes decarboxylation to form carbon dioxide and formic acid.

Complex Formation: Oxalic acid forms soluble complexes with metal ions, such as calcium oxalate (a common component of kidney stones).

Reduction: Sodium amalgam, hydrogen gas, or catalytic hydrogenation.

Decarboxylation: Heat or strong acids.

Complex Formation: Calcium ions (Ca²⁺) in biological systems.

Aplicaciones Científicas De Investigación

Oxalic acid finds applications in various fields:

Metal Cleaning: It effectively removes rust and stains from iron and steel surfaces.

Copper Polishing: Used to clean and restore the natural luster of copper surfaces.

Mecanismo De Acción

The exact mechanism by which oxalic acid exerts its effects varies depending on the context. In metal cleaning, it likely involves the dissolution of metal oxides and the formation of soluble complexes. In biological systems, oxalic acid may interact with calcium ions and other metal ions.

Comparación Con Compuestos Similares

Oxalic acid stands out due to its simplicity and widespread occurrence. Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.

Remember that oxalic acid should be handled with care due to its toxicity and corrosive properties. Always follow safety guidelines when working with this compound

Propiedades

Fórmula molecular |

C6H6Fe2O12 |

|---|---|

Peso molecular |

381.79 g/mol |

Nombre IUPAC |

iron;oxalic acid |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

Clave InChI |

NVDVHKFBLMHJIF-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)

amine](/img/structure/B12085888.png)

![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)